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Compound of Interest

Compound Name: PSB-0739

Cat. No.: B10772090 Get Quote

For researchers, scientists, and drug development professionals, this document provides an in-

depth technical overview of PSB-0739, a potent and selective P2Y12 receptor antagonist. This

guide covers its chemical structure, physicochemical and pharmacological properties,

mechanism of action, and detailed experimental protocols.

Chemical Structure and Properties
PSB-0739 is a non-nucleotide competitive antagonist of the P2Y12 receptor.[1][2] Its chemical

and physical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of PSB-0739
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Property Value Reference(s)

IUPAC Name

1-Amino-9,10-dihydro-9,10-

dioxo-4-[[4-(phenylamino)-3-

sulfophenyl]amino]-2-

anthracenesulfonic acid

sodium salt

CAS Number 1052087-90-7 (sodium salt)

Chemical Formula C26H17N3Na2O8S2

Molecular Weight 609.54 g/mol

Appearance Solid [1]

Solubility
Soluble to 25 mM in water.

Soluble in DMSO (10 mM).
[1]

Storage

Desiccate at room

temperature. For long-term

storage as a solid powder,

-20°C for 12 months is

recommended. In solvent,

store at -80°C for up to 6

months.

[1]

Purity ≥95% (HPLC)

Pharmacological Properties
PSB-0739 is a high-affinity and potent antagonist of the human P2Y12 receptor, a key receptor

in platelet activation and aggregation.[2] Unlike thienopyridine drugs such as clopidogrel, PSB-
0739 is a direct-acting antagonist and does not require metabolic activation.

Table 2: Pharmacological Data for PSB-0739
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Parameter Value Species/System Reference(s)

Target P2Y12 receptor Human [2]

Mechanism of Action
Competitive

antagonist
Human [1][2]

Ki 24.9 nM
Human P2Y12

receptor
[1]

pA2 9.8
Human P2Y12

receptor
[1][2]

EC50 (ADP-evoked

Ca2+ response)
5.4 ± 1.8 µM THP-1 cells [1][2]

Mechanism of Action and Signaling Pathway
PSB-0739 exerts its effects by competitively blocking the binding of adenosine diphosphate

(ADP) to the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that

couples to the Gi alpha subunit. Upon activation by ADP, the Gi pathway is initiated, leading to

the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine

monophosphate (cAMP) levels. A reduction in cAMP levels leads to the dephosphorylation of

vasodilator-stimulated phosphoprotein (VASP), contributing to platelet activation.

Simultaneously, the Gβγ subunits of the G protein can activate phosphoinositide 3-kinase

(PI3K), leading to the activation of Akt and subsequent downstream signaling events that

increase intracellular calcium and promote granule secretion. These pathways converge to

induce a conformational change in the glycoprotein IIb/IIIa receptor, enabling it to bind

fibrinogen and mediate platelet aggregation. By blocking the initial step of ADP binding, PSB-
0739 effectively inhibits these downstream signaling events.
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P2Y12 Receptor Signaling Pathway

Experimental Protocols
This section provides detailed methodologies for key experiments involving PSB-0739.

In Vitro Assays
This assay measures the effect of PSB-0739 on platelet aggregation in response to an agonist

like ADP.

Materials:

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.[3]

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).[3]

PSB-0739 stock solution (in water or DMSO).

ADP stock solution.

Saline.

Light transmission aggregometer.
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Cuvettes with stir bars.

Procedure:

PRP and PPP Preparation:

Centrifuge whole blood at 200 x g for 10-15 minutes at room temperature to obtain PRP.

[3]

Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.[3]

Assay Setup:

Adjust the PRP platelet count with PPP if necessary.

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

Experiment:

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

Add PSB-0739 at desired final concentrations and incubate for a specified time (e.g., 2-

5 minutes).

Add ADP to induce aggregation (e.g., 5-20 µM final concentration).

Record the change in light transmission for a set period (e.g., 5-10 minutes).

Data Analysis:

Determine the maximum percentage of aggregation for each condition.

Calculate the IC50 value for PSB-0739 by plotting the percentage of inhibition against

the log concentration of PSB-0739.

This assay assesses the ability of PSB-0739 to inhibit ADP-induced intracellular calcium

mobilization in cells expressing the P2Y12 receptor.

Materials:
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Cells expressing the human P2Y12 receptor (e.g., CHO-K1 or THP-1 cells).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[4]

PSB-0739 stock solution.

ADP stock solution.

Assay buffer (e.g., HBSS with 20 mM HEPES).

Fluorescence plate reader with automated injection capabilities.

Procedure:

Cell Preparation:

Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and culture

overnight.

Dye Loading:

Wash cells with assay buffer.

Load cells with the calcium-sensitive dye according to the manufacturer's instructions

(e.g., 1-2 hours at 37°C).

Wash the cells to remove excess dye.

Experiment:

Place the plate in the fluorescence plate reader maintained at 37°C.

Add PSB-0739 at various concentrations to the wells and incubate for a specified time.

Establish a baseline fluorescence reading.

Inject ADP to stimulate the cells and immediately begin recording fluorescence intensity

over time.
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Data Analysis:

Measure the peak fluorescence intensity or the area under the curve for each well.

Calculate the percentage of inhibition of the ADP response by PSB-0739.

Determine the IC50 value for PSB-0739.

This assay determines the binding affinity (Ki) of PSB-0739 to the P2Y12 receptor.

Materials:

Cell membranes prepared from cells overexpressing the human P2Y12 receptor.

Radiolabeled P2Y12 antagonist (e.g., [³H]-PSB-0739 or another suitable radioligand).

PSB-0739 (unlabeled).

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

Glass fiber filters.

Filtration apparatus.

Scintillation counter and scintillation fluid.

Procedure:

Assay Setup:

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand,

and varying concentrations of unlabeled PSB-0739.

Include wells for total binding (radioligand and membranes only) and non-specific

binding (radioligand, membranes, and a high concentration of a non-radiolabeled

antagonist).

Incubation:
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Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g.,

60-90 minutes).

Filtration:

Rapidly filter the contents of each well through the glass fiber filters using the filtration

apparatus.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Counting:

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity

using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of unlabeled PSB-
0739 to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Models
This model is used to evaluate the analgesic effects of PSB-0739 in a state of persistent

inflammatory pain.[1][5]

Animals:

Adult male Sprague-Dawley rats or C57BL/6 mice.[1][5]

Procedure:

Induction of Inflammation:

Induce inflammation by a single intraplantar injection of CFA (e.g., 100-150 µL) into the

plantar surface of one hind paw.[1][5]
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Drug Administration:

Administer PSB-0739 via the desired route (e.g., intrathecal, intraperitoneal) at various

doses at a specific time point after CFA injection (e.g., 24 or 48 hours).[6]

Behavioral Testing:

Assess mechanical allodynia using von Frey filaments to measure the paw withdrawal

threshold.

Assess thermal hyperalgesia using a plantar test apparatus to measure the paw

withdrawal latency to a radiant heat source.

Conduct behavioral testing at baseline (before CFA) and at multiple time points after

drug administration.

Data Analysis:

Compare the paw withdrawal thresholds or latencies between the vehicle-treated and

PSB-0739-treated groups.

Determine the dose-dependent effects of PSB-0739 on reversing inflammatory pain.
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CFA-Induced Inflammatory Pain Experimental Workflow

This model is used to assess the efficacy of PSB-0739 in alleviating neuropathic pain.[2][7]

Animals:

Adult male Wistar or Sprague-Dawley rats.[2][7]
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Procedure:

Surgical Procedure:

Anesthetize the animal.

Expose the sciatic nerve in one hind limb.

Tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic

nerve with a silk suture.[2]

Close the incision in layers.

Post-operative Care and Development of Neuropathy:

Allow the animals to recover for several days to a week for the neuropathic pain to

develop.

Drug Administration:

Administer PSB-0739 at various doses and routes as required for the study.

Behavioral Testing:

Measure mechanical allodynia using von Frey filaments.

Assess thermal hyperalgesia using the plantar test.

Conduct testing at baseline (before surgery) and at multiple time points after drug

administration.

Data Analysis:

Compare the paw withdrawal thresholds or latencies between the sham-operated, vehicle-

treated, and PSB-0739-treated groups.

Evaluate the ability of PSB-0739 to reverse neuropathic pain behaviors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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